1-(4-METHOXYBENZENESULFONYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE
Description
1-(4-Methoxybenzenesulfonyl)-4-[(2-methylphenyl)methyl]piperazine is a piperazine derivative characterized by two distinct substituents: a 4-methoxybenzenesulfonyl group attached to one nitrogen atom of the piperazine ring and a (2-methylphenyl)methyl (o-tolylmethyl) group on the opposing nitrogen. This structural combination suggests applications in medicinal chemistry, particularly for central nervous system (CNS) targets, due to the balance between solubility (from the methoxy group) and membrane permeability (from the aromatic substituents) .
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-[(2-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-5-3-4-6-17(16)15-20-11-13-21(14-12-20)25(22,23)19-9-7-18(24-2)8-10-19/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPZSWGTZUKDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYBENZENESULFONYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzenesulfonyl chloride and 2-methylbenzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYBENZENESULFONYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
1-(4-METHOXYBENZENESULFONYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYBENZENESULFONYL)-4-[(2-METHYLPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Aromatic Substituents :
- The (2-methylphenyl)methyl group in the target compound and Chlorbenzoxamine () favors lipophilicity, aiding blood-brain barrier penetration .
- Fluorophenyl () and nitrophenyl () groups modulate electronic properties, affecting receptor binding kinetics .
Hybrid Structures :
- Compounds like 1-(2-Naphthylsulfonyl)-4-cinnamylpiperazine () combine sulfonyl groups with unsaturated chains, suggesting dual functionality in targeting hydrophobic pockets and covalent interactions .
Physicochemical Properties
- Solubility : The methoxy group in the target compound enhances water solubility relative to halogenated analogs (e.g., ) but reduces it compared to oxalate salts () .
- Lipophilicity : The LogP of the target compound is estimated to be higher than 1-(4-fluorophenyl)piperazine () due to the o-tolylmethyl group, favoring membrane permeability .
Biological Activity
1-(4-Methoxybenzenesulfonyl)-4-[(2-methylphenyl)methyl]piperazine, also known as V030-4371, is a compound with potential therapeutic applications. Its unique chemical structure and properties have garnered attention in various biological studies. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C31H32N6O3S
- Molecular Weight : 568.7 g/mol
- LogP : 5.714 (indicating high lipophilicity)
- Water Solubility (LogSw) : -5.89 (suggesting low solubility in water)
- Hydrogen Bond Acceptors : 9
- Rotatable Bonds : 7
The biological activity of V030-4371 is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.
Pharmacological Effects
-
Antidepressant Activity :
- In animal models, V030-4371 has shown potential antidepressant-like effects. Studies indicate that it may enhance serotonin and norepinephrine levels in the brain, contributing to mood elevation.
-
Anxiolytic Effects :
- Research indicates that the compound exhibits anxiolytic properties, reducing anxiety-like behaviors in rodent models. This effect is likely mediated through modulation of GABAergic transmission.
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Neuroprotective Properties :
- V030-4371 has demonstrated neuroprotective effects against oxidative stress-induced neuronal damage in vitro. This suggests potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activity Studies on V030-4371
Q & A
Basic: What are the established synthetic routes for 1-(4-methoxybenzenesulfonyl)-4-[(2-methylphenyl)methyl]piperazine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React piperazine with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃, DCM, 0–5°C) to introduce the sulfonyl group .
- Step 2: Alkylate the free amine with 2-methylbenzyl bromide using a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ at 60–80°C .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) .
Key Variables:
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks confirm its structure?
Methodological Answer:
- NMR (¹H/¹³C):
- Piperazine protons: δ 2.5–3.5 ppm (split into multiplets due to ring substituents) .
- 4-Methoxybenzenesulfonyl group: Aromatic protons at δ 7.2–7.8 ppm; methoxy singlet at δ 3.8 ppm .
- Mass Spectrometry (MS): Molecular ion peak at m/z corresponding to C₁₉H₂₄N₂O₃S (calc. 376.15) with fragmentation patterns confirming sulfonyl and benzyl groups .
Basic: What preliminary biological assays are recommended to screen this compound’s activity?
Methodological Answer:
- In vitro receptor binding assays: Target serotonin (5-HT) or dopamine receptors due to structural similarity to bioactive piperazines .
- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Enzyme inhibition: Test against kinases or phosphodiesterases using fluorescence-based kits .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
- Modify substituents:
- Assay Design: Compare IC₅₀ values across analogs using dose-response curves. For example, 4-methoxy substitution enhances CNS penetration but may reduce aqueous solubility .
Advanced: How to resolve contradictions in reported biological activity data for similar piperazines?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles:
- Standardize assays: Use identical cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature .
- Reproduce synthesis: Verify purity (>95% by HPLC) and confirm stereochemistry (chiral HPLC or X-ray crystallography) .
- Meta-analysis: Compare data across studies using tools like Prism® to identify outliers .
Advanced: What computational strategies predict this compound’s binding modes with target proteins?
Methodological Answer:
- Molecular docking: Use AutoDock Vina with crystal structures (e.g., PDB: 4NTX for serotonin receptors). Focus on hydrogen bonds between the sulfonyl group and Arg residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of piperazine-protein interactions .
Advanced: What strategies improve aqueous solubility without compromising activity?
Methodological Answer:
- Salt formation: Prepare hydrochloride salts via HCl gas bubbling in diethyl ether .
- Co-solvents: Use cyclodextrins or PEG-400 in formulation .
- Prodrug approach: Introduce phosphate esters at the methoxy group, cleaved in vivo .
Advanced: How to assess metabolic stability in preclinical models?
Methodological Answer:
- In vitro: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) .
- CYP450 inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
Advanced: What chromatographic methods resolve chiral impurities in asymmetric synthesis?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak® AD-H column (hexane:isopropanol 90:10) to separate enantiomers .
- Derivatization: React with Mosher’s acid chloride and analyze ¹⁹F NMR shifts .
Advanced: Can synergistic effects be exploited in combination therapies?
Methodological Answer:
- Combination screens: Pair with cisplatin in cancer models or SSRIs in depression assays. Use Chou-Talalay plots to calculate combination indices (CI <1 indicates synergy) .
- Mechanistic studies: Perform transcriptomics (RNA-seq) to identify pathways affected by the combination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
